molecular formula C11H10N2O B039448 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde CAS No. 118500-36-0

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B039448
CAS No.: 118500-36-0
M. Wt: 186.21 g/mol
InChI Key: CFERBSZRGSOXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a cyclopropyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanide in the presence of a base, followed by oxidation to introduce the aldehyde group . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzimidazole core is known to interact with DNA and RNA, potentially leading to the inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde can be compared with other benzimidazole derivatives such as:

The uniqueness of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde lies in the presence of the cyclopropyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity.

Biological Activity

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

Chemical Structure : The compound features a cyclopropyl group attached to a benzimidazole core with an aldehyde functional group, giving it a molecular formula of C11_{11}H10_{10}N2_2O and a molecular weight of approximately 186.21 g/mol.

Synthesis Methods : Various synthetic routes have been developed for this compound, commonly involving the condensation of 1,2-benzenediamine with aldehydes under catalytic conditions. One notable method includes the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanide, followed by oxidation to introduce the aldehyde group.

Biological Activity

This compound exhibits significant biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research.

Antiviral Activity

Research indicates that compounds with benzimidazole structures can inhibit viral enzymes. Preliminary studies suggest that this compound may interact with DNA and RNA polymerases, making it a candidate for antiviral therapies. For instance, similar benzimidazole derivatives have shown efficacy against HIV-1 by inhibiting reverse transcriptase (RT) with IC50_{50} values in the nanomolar range .

Anticancer Properties

Studies have demonstrated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its interaction with cellular targets involved in cancer progression.

Antibacterial Effects

The compound also shows potential antibacterial properties, similar to other benzimidazole derivatives, which are known for their ability to disrupt bacterial growth through various mechanisms.

The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The benzimidazole core is particularly known for its ability to interact with nucleic acids, potentially inhibiting nucleic acid synthesis .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
1H-Benzimidazole Basic benzimidazole structureAntibacterial, antifungal
2-Methylbenzimidazole Methyl substitution on the benzene ringAnticancer activity
5-(Trifluoromethyl)benzimidazole Trifluoromethyl group enhances lipophilicityAntiviral properties
2-Carboxybenzimidazole Carboxylic acid functional groupInhibitory effects on cell growth

The presence of the cyclopropyl group in this compound distinguishes it from these compounds and may influence its pharmacokinetic properties and biological interactions.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzimidazole scaffold. For example, modifications at specific positions on the benzimidazole ring have led to enhanced potency against HIV-1 variants. Compounds structurally related to this compound have been tested for their inhibitory effects on viral replication and exhibited promising results in cytotoxicity assays against cancer cell lines .

Properties

IUPAC Name

1-cyclopropylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERBSZRGSOXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567804
Record name 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118500-36-0
Record name 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Selenium dioxide (1.2 g, 0.011 mole) was added to 60 ml of dioxane containing 1.87 g .(0.011 mole) of 1-cyclopropyl-2-methylbenzimidazole and the reaction heated to reflux for 2.5 hours. The reaction was filtered and the filtrate concentrated to a dark oil, 3.0 g. Chromatographing of the residue on silica gel gave 1.18 g of the desired compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.